molecular formula C12H11F3N2O3 B3956730 5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone

5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone

Cat. No. B3956730
M. Wt: 288.22 g/mol
InChI Key: LJCIZWPTTFFJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone, commonly referred to as NTTF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. NTTF is a potent inhibitor of the enzyme 15-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, which are involved in inflammation and other physiological processes. In

Mechanism of Action

NTTF exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, an enzyme that catalyzes the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and play a crucial role in various physiological processes, including asthma, allergies, and cardiovascular diseases. By inhibiting the activity of 15-lipoxygenase, NTTF reduces the production of leukotrienes, thereby mitigating the inflammatory response.
Biochemical and Physiological Effects:
NTTF has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of 15-lipoxygenase in various cell types, including human monocytes, neutrophils, and platelets. In addition, NTTF has been shown to reduce the levels of leukotrienes in various tissues, including lung, liver, and brain. NTTF has also been found to exhibit antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of NTTF is its specificity for 15-lipoxygenase. Unlike other inhibitors of 15-lipoxygenase, such as zileuton, NTTF does not inhibit other lipoxygenase isoforms. This specificity makes NTTF a valuable tool for studying the role of 15-lipoxygenase in various physiological processes. However, one of the limitations of NTTF is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several future directions for research on NTTF. One area of interest is the development of NTTF analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of 15-lipoxygenase in various diseases and the potential therapeutic applications of NTTF in these conditions. Additionally, the development of novel drug delivery systems for NTTF could enhance its therapeutic potential. Overall, NTTF represents a promising avenue for the development of new therapies for a range of inflammatory and neurodegenerative diseases.

Scientific Research Applications

NTTF has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. NTTF has been found to be effective in treating various inflammatory conditions, including asthma, arthritis, and colitis. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, NTTF has been found to protect against neuronal damage in various models of neurodegenerative diseases.

properties

IUPAC Name

5-nitro-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-9(17(19)20)5-6-10(18)16-11/h1-4,9,11H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCIZWPTTFFJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194349
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-6-[4-(trifluoromethyl)phenyl]-2-piperidinone
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